
3-Chloro-5-(3,4-dichlorophenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% (3C5DCPP) is an organic compound belonging to the phenol family. It is a white crystalline solid with a melting point of approximately 220°C and is soluble in water and organic solvents. 3C5DCPP is used in a variety of scientific applications, including synthesis, biochemistry, and physiology.
作用機序
The mechanism of action of 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% is not fully understood. However, it is believed that it acts as an inhibitor of the enzyme horseradish peroxidase, which is involved in the production of hydrogen peroxide and other reactive oxygen species. In addition, 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% has been found to inhibit the activity of several other enzymes, including cytochrome P450 enzymes and tyrosinase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% are not fully understood. However, it has been found to be an inhibitor of the enzyme horseradish peroxidase, which is involved in the production of hydrogen peroxide and other reactive oxygen species. In addition, 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% has been found to inhibit the activity of several other enzymes, including cytochrome P450 enzymes and tyrosinase. In vitro studies have shown that 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% can induce oxidative damage in cells, suggesting that it may have toxic effects in vivo.
実験室実験の利点と制限
The advantages of using 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% in laboratory experiments include its low cost, ease of synthesis, and stability. Additionally, 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% can be used in a variety of applications, including biochemistry, physiology, and drug metabolism studies. The main limitation of using 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% in laboratory experiments is its potential toxicity. In vitro studies have shown that 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% can induce oxidative damage in cells, suggesting that it may have toxic effects in vivo.
将来の方向性
The potential future directions for 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% research include further studies of its biochemical and physiological effects, development of new synthesis methods, and evaluation of its potential therapeutic applications. Additionally, further research into the mechanism of action of 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% and its potential toxicity is needed in order to fully understand its effects and potential uses.
合成法
3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% is synthesized through a Friedel-Crafts alkylation reaction between 3-chloro-4-hydroxybenzaldehyde and chloro-3,4-dichlorobenzene. This reaction is conducted in the presence of an aluminum chloride catalyst in an anhydrous solvent such as acetic acid, ethyl acetate, or dichloromethane. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization.
科学的研究の応用
3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% has been studied for its potential applications in various scientific fields. In biochemistry, 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% has been used as a substrate for the enzyme horseradish peroxidase, which is involved in the production of hydrogen peroxide and other reactive oxygen species. In physiology, 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% has been used to study the effects of oxidative stress on cells and tissues. It has also been used to study the regulation of gene expression and protein synthesis in cells. In addition, 3-Chloro-5-(3,4-dichlorophenyl)phenol, 95% has been used as a model compound in the study of drug metabolism and toxicity.
特性
IUPAC Name |
3-chloro-5-(3,4-dichlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O/c13-9-3-8(4-10(16)6-9)7-1-2-11(14)12(15)5-7/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMSAFJIAMLEBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686100 |
Source


|
| Record name | 3',4',5-Trichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3,4-dichlorophenyl)phenol | |
CAS RN |
1261961-24-3 |
Source


|
| Record name | 3',4',5-Trichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

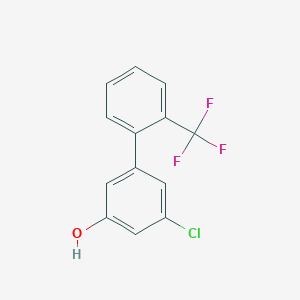
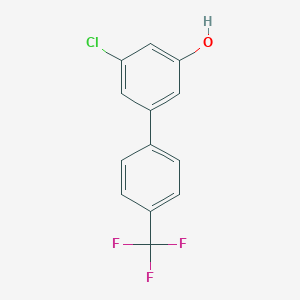
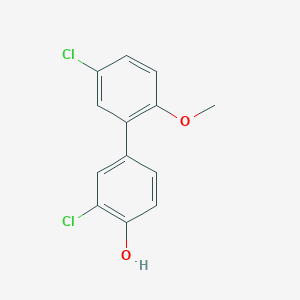
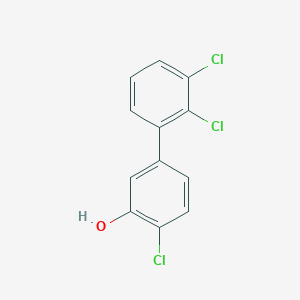

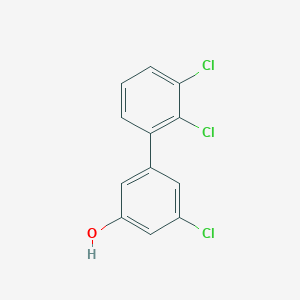
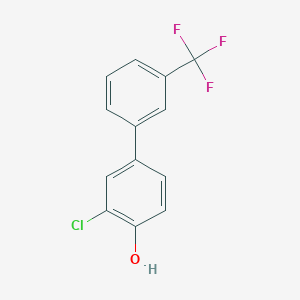

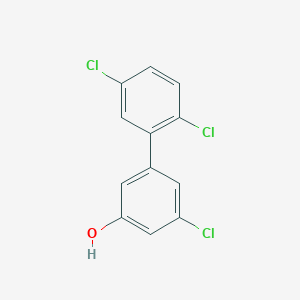

![2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381844.png)
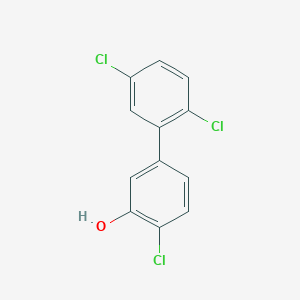
![3-Chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381856.png)
![3-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381858.png)